molecular formula C10H11NO4 B055284 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 117918-56-6

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

Número de catálogo: B055284
Número CAS: 117918-56-6
Peso molecular: 209.20 g/mol
Clave InChI: HVKHSTWTJLFRBZ-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring (a 5-membered saturated amine) substituted with a carboxylic acid group at position 2 and a furan-2-carbonyl moiety at position 1. The furan ring introduces electron-rich aromaticity, while the pyrrolidine core contributes conformational rigidity.

Análisis De Reacciones Químicas

Tipos de reacciones: El Panaxósido A se somete a varias reacciones químicas, incluida la hidrólisis ácida, que descompone el compuesto en sus partes constituyentes . Esta reacción se realiza típicamente en condiciones controladas utilizando ácidos fuertes como el ácido clorhídrico.

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos de la hidrólisis ácida del Panaxósido A incluyen varios ginsenósidos más simples y moléculas de azúcar .

Aplicaciones Científicas De Investigación

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid has been primarily studied for its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. This inhibition suggests several applications:

  • Cosmetic Industry: The compound's ability to inhibit tyrosinase makes it a candidate for skin-lightening formulations and treatments for hyperpigmentation disorders .
  • Pharmaceutical Development: Its peptidomimetic nature positions it as a potential lead compound in drug discovery, particularly for conditions related to melanin production and skin disorders .

Inhibition of Tyrosinase

Research has demonstrated that this compound effectively inhibits tyrosinase activity. A study found that derivatives of this compound exhibited varying degrees of inhibition, indicating its potential as a therapeutic agent in cosmetic formulations aimed at reducing hyperpigmentation.

Structural Comparisons

Comparative studies with structurally similar compounds reveal insights into the unique properties of this compound. For example:

Compound NameStructure FeaturesUnique Characteristics
1-(Furan-3-carbonyl)pyrrolidine-2-carboxylic acidSimilar pyrrolidine structure with different carbonyl positionPotentially different biological activities due to structural variation
4-hydroxyphenylalanineContains a phenolic group instead of furanKnown for its role in protein synthesis and metabolism
3-(4-hydroxyphenyl)propanoic acidA phenolic derivative that also inhibits tyrosinaseBroader applications in food and cosmetics

This table highlights how variations in structure can lead to differences in biological activity and application potential, emphasizing the uniqueness of this compound within this chemical family.

Future Research Directions

Given its promising biological activity, future research on this compound could focus on:

  • Exploring Additional Biological Activities: Investigating other potential pharmacological effects beyond tyrosinase inhibition.
  • Formulation Studies: Developing effective formulations for cosmetic applications, assessing stability, efficacy, and safety.
  • Mechanistic Studies: Understanding the molecular mechanisms underlying its inhibitory effects on tyrosinase and other biological targets.

Comparación Con Compuestos Similares

Heterocyclic Acyl Substituted Derivatives

1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic Acid

  • Structure : Replaces furan with pyridine (a 6-membered aromatic ring with one nitrogen atom).
  • Properties : Higher polarity due to pyridine’s electron-deficient nature. Molecular weight: 220.22 g/mol (C₁₁H₁₂N₂O₃) .
  • Applications : Demonstrated catalytic activity in multi-component synthesis of pyrazolo derivatives, highlighting its utility in organic chemistry .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Structure : Incorporates a pyrimidine ring (a 6-membered ring with two nitrogen atoms).
  • Properties : Increased hydrogen-bonding capacity due to pyrimidine. Molecular weight: 229.67 g/mol (C₉H₁₂ClN₃O₂) .

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic Acid

  • Structure : Combines thiophene and imidazopyridine moieties.
  • Properties : Enhanced lipophilicity (MW: 327.40 g/mol) due to aromatic thiophene and fused-ring systems .
  • Applications : Research focus on its structural complexity for targeting kinase enzymes or GPCRs .

Aromatic Acyl Substituted Derivatives

Fluorobenzoyl-pyrrolidine-2-carboxylic Acids

  • Examples :
    • (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid (MW: 223.23 g/mol) .
    • 1-(3-Fluorobenzoyl)pyrrolidine-2-carboxylic acid (MW: 223.23 g/mol) .
  • Properties : Fluorine substitution enhances metabolic stability and lipophilicity. These compounds are intermediates in peptidomimetic drug design .

1-Phenylpyrrolidine-2-carboxylic Acid

  • Structure : Phenyl group replaces the furan-carbonyl moiety.
  • Properties : Reduced polarity (MW: 191.23 g/mol) compared to the target compound .
  • Applications : Used in chiral ligand synthesis and asymmetric catalysis .

Bioactive Analogues

Captopril

  • Structure: (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid.
  • Properties : Contains a thiol group critical for angiotensin-converting enzyme (ACE) inhibition. MW: 217.29 g/mol .
  • Applications : Clinically used as an antihypertensive drug. The disulfide impurity (Captopril disulfide, MW: 432.54 g/mol) is a stability concern .

(S)-1-((S)-1-(2-(2,6-Dibromo-4-formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid

  • Structure: Doubly substituted pyrrolidine with bromophenoxy and formyl groups.
  • Properties : Exhibits antifungal activity (24 mm zone of inhibition against Candida albicans), surpassing griseofulvin (20 mm) .

Piperidine Analogues

1-(Furan-2-carbonyl)piperidine-3-carboxylic Acid

  • Structure : Replaces pyrrolidine with piperidine (6-membered ring).
  • Properties: Increased ring flexibility. MW: 223.23 g/mol (C₁₁H₁₃NO₄) .
  • Applications : Explored in peptide backbone modifications and as a building block in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid Furan-2-carbonyl, pyrrolidine ~223.23 (inferred) Hypothesized use in drug design -
1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid Pyridine-2-carbonyl 220.22 Catalytic applications
Captopril 3-Sulfanylpropanoyl 217.29 ACE inhibition
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid 4-Fluorobenzoyl 223.23 Peptidomimetic intermediate
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Piperidine ring 223.23 Conformational flexibility

Research Findings and Implications

  • Electronic Effects : The furan ring’s electron-rich nature may enhance π-π interactions in target binding compared to pyridine’s electron-deficient system .
  • Biological Activity: Substitutions like bromophenoxy () or thiols (Captopril) drastically alter pharmacological profiles, suggesting that the furan-carbonyl group in the target compound could be optimized for antimicrobial or enzyme-targeted therapies.
  • Synthetic Utility : Fluorobenzoyl derivatives () demonstrate the role of halogenation in improving drug-like properties, a strategy applicable to the target compound.

Actividad Biológica

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique furan and pyrrolidine moieties. The presence of the carboxylic acid group is essential for its biological activity, particularly in enzyme inhibition.

The compound primarily functions as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, it may have applications in treating conditions related to hyperpigmentation and skin disorders. This inhibition mechanism can be summarized as follows:

  • Tyrosinase Inhibition : The compound competes with substrates for the active site of tyrosinase, reducing melanin production .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in various diseases.

3. Antimicrobial Properties

Similar derivatives have exhibited antimicrobial activity against various pathogens. The potential for this compound to act against bacterial strains remains an area for further exploration.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Demonstrated that the compound inhibits tyrosinase effectively, suggesting potential for cosmetic applications in skin whitening products.
Explored related compounds' effects on inflammation and oxidative stress, indicating a broader therapeutic potential for similar structures.
Investigated the synthesis of furan derivatives with promising anti-cancer properties, highlighting the relevance of furan-containing compounds in cancer therapy.

Future Directions

The biological activity of this compound presents several avenues for future research:

  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating skin disorders related to melanin production.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects.
  • Synthesis of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

Q & A

Q. Basic: What are the recommended synthetic methodologies for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid?

Answer:
A common approach involves the acylation of pyrrolidine-2-carboxylic acid derivatives with activated furan-2-carbonyl reagents, such as furan-2-carbonyl chloride. Key steps include:

  • Reaction Conditions: Conduct the acylation under inert atmosphere (e.g., nitrogen) using anhydrous solvents like dichloromethane or tetrahydrofuran.
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acylating agent) and monitor reaction progress via TLC or HPLC .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • Structural Confirmation: Use single-crystal X-ray diffraction (as in for analogous compounds) or NMR (¹H/¹³C, DEPT, COSY) to verify stereochemistry and substituent placement.
  • Purity Assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity.
  • Functional Group Analysis: FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹) and furan ring vibrations .

Q. Basic: What safety protocols should be followed during handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during large-scale reactions .
  • Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors.
  • Waste Disposal: Follow institutional guidelines for organic waste, as improper disposal may violate EPA/DOT regulations .

Q. Advanced: How can structural modifications enhance its pharmacological activity?

Answer:
Modify the pyrrolidine ring or furan moiety to optimize receptor binding:

  • Pyrrolidine Substituents: Introduce hydrophobic groups (e.g., tert-butyl) at the 1-position to improve AT1 receptor affinity, as seen in AT1 ligand studies .
  • Furan Modifications: Replace the furan ring with bioisosteres (e.g., thiophene) to assess metabolic stability via cytochrome P450 assays.
  • Protective Groups: Use Boc (tert-butoxycarbonyl) to temporarily block reactive sites during synthesis .

Q. Advanced: How can computational modeling predict its stability and interactions?

Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation tendencies.
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity under oxidative conditions.
  • Crystallographic Data Mining: Cross-reference Cambridge Structural Database (CSD) entries (e.g., furan-carboxylic acid salts) to identify stable conformers .

Q. Advanced: What factors influence its stability in long-term storage?

Answer:

  • Degradation Pathways: Hydrolysis of the carbonyl group under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months).
  • Optimal Storage: Store desiccated at -20°C in amber vials to prevent photodegradation.
  • Stabilizers: Add antioxidants (e.g., BHT) if free radical-mediated degradation is observed .

Q. Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting NMR assignments)?

Answer:

  • Cross-Validation: Replicate synthesis using alternative routes (e.g., solid-phase vs. solution-phase) and compare spectral data.
  • Advanced NMR Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Collaborative Verification: Share samples with independent labs for crystallographic or mass spectrometry validation .

Q. Advanced: What strategies mitigate challenges in sourcing high-purity compounds?

Answer:

  • In-House Characterization: Even if commercial suppliers (e.g., Sigma-Aldrich) provide limited data, validate purity via elemental analysis and orthogonal methods (HPLC, NMR).
  • Custom Synthesis: Collaborate with specialized labs for gram-scale synthesis under GMP-like conditions.
  • Batch Consistency: Implement QC protocols (e.g., melting point consistency ±1°C) for multi-batch studies .

Propiedades

Número CAS

117918-56-6

Fórmula molecular

C10H11NO4

Peso molecular

209.20 g/mol

Nombre IUPAC

(2S)-1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m0/s1

Clave InChI

HVKHSTWTJLFRBZ-ZETCQYMHSA-N

SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O

SMILES isomérico

C1C[C@H](N(C1)C(=O)C2=CC=CO2)C(=O)O

SMILES canónico

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.